molecular formula C9H18OSe B1250109 Se-butyl pentaneselenoate

Se-butyl pentaneselenoate

Cat. No. B1250109
M. Wt: 221.21 g/mol
InChI Key: QICNIASPGMAXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Se-butyl pentaneselenoate is an organoselenium compound obtained by the formal condensation of butane-1-selenol with pentanoic acid. It has a role as a metabolite.

Scientific Research Applications

Synthesis Applications

  • Se-butyl pentaneselenoate could be relevant in the synthesis of selenoether and thioether functionalized bicyclo[1.1.1]pentanes. These compounds, synthesized from selenosulfonates/thiosulfonates and propellane, are valuable due to their broad functional group compatibility and good yields (Wu, Xu, Wu, & Zhu, 2020).

Antioxidant Properties

  • Selenium compounds, such as Se-butyl pentaneselenoate, may exhibit antioxidant properties, as seen in a study evaluating selenium's protective effect against oxidative stress in rat cardiac tissue (Chaâbane et al., 2016).

Photochemical Properties

  • The compound could be relevant in studying the photochemical paths of alkyl phenyl selenides, where factors like solvent viscosity and light wavelength significantly affect the cleavage of Se-bonds (Ouchi et al., 2007).

Biofortification in Plants

  • Selenium, potentially including Se-butyl pentaneselenoate, can be used for biofortification in plants, enhancing their nutritional value. This is evident from studies showing selenium's impact on improving the antioxidant defense system in plants like tomatoes (Rady, Belal, Gadallah, & Semida, 2020).

Biomedical Applications

  • Selenium-containing polymers, possibly including Se-butyl pentaneselenoate, have potential as biomaterials for controlled drug release and as synthetic enzyme mimics due to their unique bond energy and response to physiological conditions (Xu, Cao, & Zhang, 2013).

Animal Nutrition

  • Studies on the efficacy of selenium compounds, including potentially Se-butyl pentaneselenoate, in animal nutrition have shown promising results, such as in improving tissue selenium retention in pigs (Jlali et al., 2014).

Cancer Immunotherapy

  • Short-chain fatty acids, related to Se compounds, have shown potential in enhancing the anti-tumor activity of immune cells, suggesting a possible research avenue for Se-butyl pentaneselenoate in immunotherapy (Luu et al., 2021).

properties

Molecular Formula

C9H18OSe

Molecular Weight

221.21 g/mol

IUPAC Name

Se-butyl pentaneselenoate

InChI

InChI=1S/C9H18OSe/c1-3-5-7-9(10)11-8-6-4-2/h3-8H2,1-2H3

InChI Key

QICNIASPGMAXAY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)[Se]CCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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